PB Picolyl Azide

Description

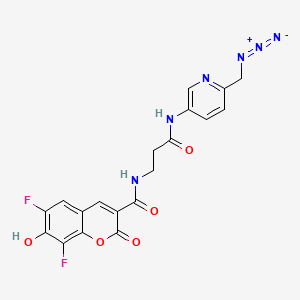

Structure

3D Structure

Properties

Molecular Formula |

C19H14F2N6O5 |

|---|---|

Molecular Weight |

444.3 g/mol |

IUPAC Name |

N-[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]-6,8-difluoro-7-hydroxy-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C19H14F2N6O5/c20-13-6-9-5-12(19(31)32-17(9)15(21)16(13)29)18(30)23-4-3-14(28)26-11-2-1-10(24-7-11)8-25-27-22/h1-2,5-7,29H,3-4,8H2,(H,23,30)(H,26,28) |

InChI Key |

WZAGFMVNHACOTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1NC(=O)CCNC(=O)C2=CC3=CC(=C(C(=C3OC2=O)F)O)F)CN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Picolyl Azide and Its Functionalized Derivatives

Strategies for the Core Picolyl Azide (B81097) Motif Synthesis

The synthesis of the picolyl azide scaffold, a cornerstone for its application in advanced chemical biology, is achieved through both traditional organic chemistry and innovative chemo-enzymatic methods.

Conventional Organic Synthesis Routes to Picolyl Azide Scaffolds

The creation of picolyl azide and its derivatives often relies on multi-step organic synthesis pathways. A common strategy involves the modification of a pyridine (B92270) ring to introduce the azidomethyl group. For instance, the synthesis of a picolyl azide-functionalized amino acid, picolyl azide-lysine (PazK), starts with readily available chemical precursors. frontiersin.orgnih.gov The process begins with dipicolinic acid dimethyl ester, which undergoes selective reduction using sodium borohydride (B1222165) (NaBH₄) to yield the corresponding alcohol. frontiersin.org This intermediate is then converted to a sulfonate ester, typically a tosylate, by reacting with p-toluenesulfonyl chloride (TsCl). google.com The tosyl group serves as an excellent leaving group for nucleophilic substitution with sodium azide (NaN₃), which introduces the key azide functionality. The final picolyl azide scaffold is then conjugated to other molecules, such as a protected lysine (B10760008) derivative, to create the desired functionalized product. frontiersin.org

Another approach in conventional synthesis involves the alkylation of amine groups on scaffolds like di(2-picolyl)amine (DPA) to build more complex chelating agents. polimi.it These methods, while effective, often require careful control of reaction conditions and purification at each step to achieve high yields of the final product. Modern techniques, such as late-stage C–H azidation, also present potential routes for introducing the azide group onto a pre-existing picolyl scaffold, offering alternative synthetic strategies. nih.gov

Chemo-Enzymatic Approaches for Picolyl Azide Incorporation

Chemo-enzymatic strategies combine the precision of enzymatic catalysis with the flexibility of chemical synthesis to incorporate picolyl azide into complex biomolecules. A prominent example is the site-specific incorporation of picolyl azide-lysine (PazK) into proteins. researchgate.netdiva-portal.org This method involves the chemical synthesis of the unnatural amino acid (ncAA) PazK, which is then introduced into proteins in living cells using an engineered enzyme system, such as a mutant pyrrolysine-tRNA-synthetase (PylT/RS) and its corresponding tRNA. frontiersin.orgnih.gov This system recognizes the UAG amber stop codon in a gene of interest and inserts PazK instead of terminating protein synthesis. researchgate.net

Other enzymatic methods have also been developed. The Ting group pioneered the use of enzymes to conjugate picolyl azide-containing substrates onto proteins displayed on the cell surface. mdpi.com The "Probe Incorporation Mediated By Enzymes" (PRIME) technology utilizes a mutated E. coli lipoic acid ligase (LplA) to catalyze the attachment of picolyl azide probes to a specific lysine residue on a target protein. google.comnih.gov Similarly, enzymes like ST6GalNAc-IV have been used to transfer picolyl azide-modified sugars to cell surface glycans, enabling the study of specific carbohydrate antigens. acs.org These chemo-enzymatic approaches have also been extended to nucleic acids, with methods for the enzymatic synthesis of triplex-forming oligonucleotides and modified RNA containing picolyl azide moieties. jenabioscience.comnih.gov

Functionalization Strategies for Picolyl Azide Derivatives

The picolyl azide motif is a powerful chemical handle for the functionalization of a wide array of molecules. Its enhanced reactivity in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions makes it particularly valuable for creating advanced molecular probes and bioconjugates. interchim.comnih.gov The internal chelating pyridine nitrogen atom raises the effective concentration of the copper catalyst at the reaction site, accelerating the "click" reaction significantly. broadpharm.comruixibiotech.com This allows for the use of much lower, less toxic concentrations of copper, which is a major advantage for applications in living systems. nih.govbroadpharm.com

Conjugation with Fluorescent Tags for Advanced Probes

A primary application of picolyl azide is its conjugation with fluorescent dyes to create highly sensitive probes for bio-imaging and detection. A wide variety of fluorescent picolyl azide derivatives are available, spanning the visible spectrum and offering a range of photophysical properties. jenabioscience.com The enhanced kinetics of picolyl azide-based CuAAC reactions lead to a substantial increase in the sensitivity of alkyne detection, which is particularly valuable for imaging low-abundance biomolecules. broadpharm.comruixibiotech.com

These advanced probes are compatible with live-cell labeling and other copper-sensitive systems due to the reduced requirement for a copper catalyst. biotium.com The conjugation allows for the fluorescent labeling of alkyne-containing biomolecules both in vitro and in vivo with improved signal-to-noise ratios. biotium.com2bscientific.com

Interactive Table: Picolyl Azide-Conjugated Fluorescent Dyes

| Dye Name | Excitation (nm) | Emission (nm) | Key Feature |

| BP Fluor 405 Picolyl Azide medkoo.com | ~405 | Not specified | Blue fluorescent probe. |

| AZDye488-Picolyl-Azide jenabioscience.com | ~488 | ~515 | Green fluorescent probe. |

| CF® Dye Picolyl Azides biotium.com | Various | Various | Bright, photostable, and water-soluble dyes. |

| MB 594 Picolyl Azide ruixibiotech.com | ~594 | ~617 | Red fluorescent dye suitable for high-resolution microscopy. |

| BP Fluor 647 Picolyl Azide broadpharm.com | 648 | 671 | Far-red fluorescent probe for sensitive detection. |

| Picolyl-Azide-Sulfo-Cy3 jenabioscience.com | ~550 | ~570 | Orange fluorescent probe with improved water solubility. |

Incorporation into Biologically Relevant Scaffolds

Picolyl azide serves as a critical linker for building complex, biologically active molecules. Its ability to be incorporated into various scaffolds allows for the targeted study and manipulation of biological processes.

Proteins: As previously discussed, picolyl azide can be genetically encoded into proteins as the unnatural amino acid PazK. frontiersin.orgnih.gov Additionally, sortase-mediated ligation uses a Picolyl Azide-Gly-Gly-Gly peptide to label proteins containing a specific sorting signal, enabling site-specific modification. broadpharm.com

PROTACs: Picolyl azide is used in the synthesis of Proteolysis-targeting chimeras (PROTACs). For example, Biotin-PEG4-Picolyl azide acts as a click chemistry reagent to link the two distinct ligands that comprise a PROTAC molecule. medchemexpress.com

Biotin (B1667282) Conjugates: Biotin-functionalized picolyl azides are widely used linkers. sigmaaldrich.com The biotin moiety allows for strong and specific binding to streptavidin, which is a cornerstone of many biochemical assays, purification methods, and detection systems.

Glycans and Nucleosides: The compound has been incorporated into N-glycans and used to create modified nucleoside triphosphates for the enzymatic synthesis of functionalized nucleic acids. nih.govuu.nl This enables the study of carbohydrate biology and gene function.

Solid-Phase Synthesis of Picolyl Azide-Containing Peptides and Oligonucleotides

Solid-phase synthesis is a powerful technique for the stepwise construction of peptides and oligonucleotides on a solid polymer support. wikipedia.org Picolyl azide chemistry is highly compatible with this methodology, allowing for the precise incorporation of this functional group into synthetic biopolymers.

For peptide synthesis, amino acids functionalized with picolyl azide can be incorporated into a growing peptide chain using standard automated synthesizers. biorxiv.org This allows for the creation of peptides with a specific site for subsequent "click" modification.

In oligonucleotide synthesis, a phosphoramidite (B1245037) building block containing an alkyne group is first incorporated into the sequence via an automated synthesizer. uni-muenchen.debeilstein-journals.org The solid-supported oligonucleotide is then reacted with a picolyl azide derivative in a CuAAC reaction. nih.gov This post-synthesis modification is highly efficient and allows for the attachment of various molecules, such as fluorescent dyes or other reporter tags. nih.gov The enhanced reactivity of picolyl azide is particularly advantageous in solid-phase reactions, where achieving high coupling efficiency is critical. uni-muenchen.de Researchers have used this strategy to create very long, triazole-linked DNA products and complex oligonucleotide conjugates through sequential click ligations. uni-muenchen.dersc.org

Methodological Advancements in Picolyl Azide Synthesis Yield and Purity

Advancements in synthetic methodologies for picolyl azide and its derivatives have been driven by the need for high-purity compounds for applications in bioconjugation and click chemistry. Research has focused on optimizing reaction conditions and purification methods to maximize yields and ensure the absence of impurities that could interfere with subsequent reactions.

Significant progress has been made in the synthesis of the picolyl chloride precursors. For example, a high-yield and high-purity process for preparing 3-chloromethylpyridine hydrochloride, the direct precursor to 3-picolyl azide, has been developed. This method involves the reaction of the corresponding pyridyl carbinol with a slight excess of thionyl chloride in an inert solvent such as toluene. By carefully controlling the addition of the pyridyl carbinol solution and the reaction temperature to below 35°C, the formation of impurities is minimized. The product is then recovered by precipitation, filtration, and washing, resulting in a yield of 97.0% with a purity of 99.1% by weight and 99.8% by HPLC area percent. google.com Similarly, synthetic methods for 2-chloromethylpyridine hydrochloride, the precursor for 2-picolyl azide, have been optimized to achieve yields in the range of 78-82%. google.comgoogle.com

The synthesis of functionalized picolyl azide derivatives has also seen considerable advancements, with a focus on producing complex molecules with high efficiency. One notable example is the synthesis of a picolyl azide-lysine conjugate, PazK. The synthesis required two key building blocks. One, a lysine derivative, was synthesized in an 83% yield over two steps. mdpi.com The other, an azide component, was synthesized from dipicolinic acid dimethyl ester, which was first reduced with sodium borohydride (NaBH4) to an alcohol with a 65% yield. mdpi.com The azide functionality was then introduced in a one-pot reaction where the hydroxyl group was converted to an alkyl bromide and subsequently displaced with sodium azide.

Furthermore, the synthesis of picolyl azide-containing linkers for bioconjugation has been optimized to achieve excellent yields. For example, a picolyl azide-PEG11-TMS protected alkyne linker was synthesized with a remarkable 98% yield. google.com The synthesis of various other functionalized picolyl azides, which are then used to create triazole derivatives, has also been reported with good to excellent yields, as detailed in the table below.

These methodological advancements, focusing on the optimization of precursor synthesis and the development of efficient one-pot procedures and purification techniques, have been instrumental in making picolyl azide and its derivatives readily accessible in high yield and purity for a wide range of scientific applications.

Table 1: Reported Yields for the Synthesis of Picolyl Azide Precursors and Functionalized Derivatives

| Compound/Derivative | Starting Material(s) | Reaction Type | Reported Yield (%) | Purity |

| 3-Chloromethylpyridine hydrochloride | Pyridyl carbinol, Thionyl chloride | Chlorination | 97.0 | 99.1% (by weight), 99.8% (by HPLC) |

| 2-Chloromethylpyridine hydrochloride | 2-Picoline, Hydrogen peroxide, Acetic acid, Thionyl chloride | Multi-step synthesis | 78 - 82 | Not specified |

| Picolyl azide-lysine (PazK) building block 1 | Nα-Boc-Nε-Cbz-Lysine | Two-step synthesis | 83 | Not specified |

| Picolyl azide-lysine (PazK) building block 2 (alcohol intermediate) | Dipicolinic acid dimethyl ester, NaBH4 | Reduction | 65 | Not specified |

| Picolyl azide-PEG11-TMS protected alkyne linker | Acid anhydride, Linker | Amide coupling | 98 | Not specified |

| 2-((4-((Benzylthio)methyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine | 2-(Chloromethyl)pyridine hydrochloride, Alkyne precursor, Sodium azide | One-pot CuAAC | 59 | Not specified |

| 2-((4-(2-(Cyclopentylthio)ethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine | 2-(Chloromethyl)pyridine hydrochloride, Alkyne precursor, Sodium azide | One-pot CuAAC | 76 | Not specified |

| 2-((4-(2-(Cyclopentylthio)ethyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline | 2-(Chloromethyl)quinoline hydrochloride, Alkyne precursor, Sodium azide | One-pot CuAAC | 68 | Not specified |

| 3-Picolyl Azide Adenine Dinucleotide (PAAD+) | NAD+, Picolyl azide | Enzymatic base exchange | Not specified | > 95% |

Mechanistic Investigations of Picolyl Azide Reactivity in Catalytic Systems

Role of Picolyl Moiety in Copper Ion Coordination and Stabilization

The enhanced reactivity of picolyl azides in CuAAC reactions is fundamentally linked to the role of the picolyl group in coordinating and stabilizing copper ions. nih.govfrontiersin.org The pyridine (B92270) nitrogen atom, positioned adjacent to the azidomethyl group, acts as an ancillary ligand, chelating the copper(I) ion. nih.govmdpi.cominterchim.com This intramolecular coordination increases the effective local concentration of the copper catalyst at the site of the reaction, a key factor in accelerating the cycloaddition. interchim.comvectorlabs.com2bscientific.com

Crystal structure analyses of complexes formed between 2-picolylazide and copper(II) chloride have confirmed the chelation of the copper ion by both the pyridine nitrogen and the alkylated nitrogen of the azido (B1232118) group. mdpi.com This pre-organization of the catalyst with the azide (B81097) substrate is a crucial feature that distinguishes picolyl azides from their non-chelating counterparts, such as benzyl (B1604629) azide. nih.gov The interaction is so significant that in the presence of a chelating azide, the copper catalyst is believed to bind with the azide substrate at the very beginning of the reaction, even before the formation of the copper acetylide intermediate. mdpi.com This stabilization of the copper ion not only enhances reaction speed but also improves the biocompatibility of CuAAC by allowing for reactions to proceed efficiently at lower, less toxic copper concentrations. nih.govfrontiersin.org

Elucidation of the Rate-Determining Step in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Picolyl Azides

In the generally accepted mechanism for CuAAC with traditional azides, the formation of a copper(I) acetylide intermediate is followed by the coordination of the azide. The association of the azide with the copper acetylide complex is often considered the rate-determining step of the catalytic cycle. vectorlabs.com2bscientific.comresearchgate.net However, the introduction of the chelating picolyl moiety alters this kinetic profile.

For picolyl azides, a rapid interaction between the copper ion and the azido group occurs prior to the formation of the copper(I) acetylide. mdpi.comvectorlabs.com2bscientific.com This efficient, chelation-assisted coordination means that the subsequent binding of the azide is no longer the slowest step. Instead, mechanistic studies propose that with chelating azides, the deprotonation of the terminal alkyne to form the copper acetylide becomes the rate-determining step. mdpi.comvectorlabs.com2bscientific.com This shift in the rate-determining step is a direct consequence of the picolyl group's ability to accelerate the formation of the copper-azide complex, making other steps in the catalytic cycle comparatively slower.

The primary mechanism for reaction rate enhancement by picolyl azides is the intramolecular chelation of the copper catalyst, which raises the effective concentration of Cu(I) at the reaction site. interchim.comvectorlabs.com2bscientific.com This leads to a dramatic acceleration of the CuAAC reaction, particularly under biocompatible conditions where low concentrations of copper are used. nih.gov

The electronic properties of the picolyl ring also influence the reaction kinetics. The introduction of an electron-donating group, such as a methoxy (B1213986) group, onto the pyridine ring increases the electron density on the chelating nitrogen. nih.gov This strengthened coordination to the copper ion further accelerates the CuAAC reaction. nih.gov Conversely, an electron-withdrawing group like a chloride substituent diminishes the chelating ability and dampens the accelerating effect. nih.gov These findings support a mechanism where the rate acceleration is directly tied to the strength of the pyridyl nitrogen's coordination with the copper ion. nih.gov

Kinetic studies comparing picolyl azides to conventional azides demonstrate a profound difference in reactivity. For example, in a reaction with 10 µM CuSO₄ and no external ligand, picolyl azide 4 gave an 81% product yield after 30 minutes, whereas the conventional azide 1 yielded no detectable product under the same conditions. nih.gov

| Azide Compound | Type | Yield after 10 min (%) | Yield after 30 min (%) |

|---|---|---|---|

| Picolyl Azide 2 | Chelating | - | 81 |

| Picolyl Azide 4 | Chelating | - | 38 |

| Conventional Azide 1 | Non-chelating | 0 | 0 |

| Conventional Azide 3 | Non-chelating | 0 | 0 |

Data sourced from a fluorogenic click reaction assay with 10 µM CuSO₄ and no additional Cu(I) ligand. nih.gov

While picolyl azides demonstrate significant rate enhancement on their own, their reactivity is further amplified by the use of external copper-stabilizing ligand systems, such as tris(hydroxypropyltriazolylmethyl)amine (THPTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (BTTAA). nih.govvectorlabs.com2bscientific.com Studies show a synergistic effect when combining chelating azides with these ligands. nih.govfrontiersin.org

The copper-chelating motif of picolyl azides is sometimes described as "incomplete," requiring an external ligand like THPTA to achieve the most significant kinetic improvements. interchim.comvectorlabs.com2bscientific.com When THPTA is added to a reaction with picolyl azide, the reaction proceeds to completion within minutes, even at varying copper concentrations (10, 40, and 100 µM). nih.gov The combination of a picolyl azide with a state-of-the-art ligand like BTTAA may represent the fastest and most biocompatible version of CuAAC, allowing for efficient reactions at very low copper concentrations. nih.govjenabioscience.com The rate enhancement provided by switching from a conventional azide to a picolyl azide can be so substantial that it outweighs the effect of omitting the THPTA ligand altogether. nih.gov

Kinetics and Reaction Rate Enhancement Mechanisms

Comparative Analysis of Picolyl Azide vs. Traditional Azides in CuAAC Efficiency

Direct comparisons unequivocally show that picolyl azides are far more efficient in CuAAC reactions than traditional, non-chelating azides like benzyl azide or simple alkyl azides. nih.govuni-muenchen.de The difference is especially pronounced under challenging, biocompatible conditions with low catalyst loading.

In kinetic experiments, the reaction rate with a picolyl azide at a low copper concentration (10 µM) can exceed the rate observed for a conventional azide at a much higher copper concentration (100 µM). nih.gov This highlights the powerful effect of the intramolecular chelation. The use of picolyl azides can increase the specific signal in protein labeling on living cells by as much as 25-fold compared to non-chelating azides. nih.gov This superior performance makes picolyl azides highly valuable for applications requiring high sensitivity and minimal catalyst-induced toxicity, such as in proteomics and RNA labeling. nih.gov

| Azide Compound | CuSO₄ Conc. (µM) | External Ligand (THPTA) | Relative Reaction Rate |

|---|---|---|---|

| Conventional Azide 3 | 100 | Yes | Moderate |

| Conventional Azide 3 | 10 | Yes | Slow |

| Conventional Azide 3 | 100 | No | Very Slow |

| Picolyl Azide 4 | 10 | No | Moderate |

| Picolyl Azide 4 | 10 | Yes | Very Fast |

| Picolyl Azide 4 | 40 | Yes | Very Fast |

| Picolyl Azide 4 | 100 | Yes | Very Fast |

This table illustrates that the reaction with picolyl azide at 10 µM Cu without a ligand is comparable to a conventional azide at 100 µM Cu with a ligand. Sourced from nih.gov.

Investigations into Copper-Free Click Chemistry with Picolyl Azide Derivatives (e.g., SPAAC)

Copper-free click chemistry, most notably Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), was developed to circumvent the cellular toxicity associated with copper catalysts. nih.gov SPAAC utilizes alkynes activated by ring strain, such as cyclooctynes, which can react directly with azides without the need for a metal catalyst. researchgate.net

The primary advantage of the picolyl azide—its copper-chelating ability—is irrelevant in the context of copper-free SPAAC reactions. The mechanism of SPAAC relies on the high energy of the strained alkyne to overcome the activation barrier for the cycloaddition, a process that does not involve metal coordination. Therefore, the picolyl moiety does not inherently enhance the reactivity of an azide towards a strained alkyne. While picolyl azides are central to optimizing CuAAC, the strategy for copper-free reactions involves modifying the alkyne component (i.e., introducing ring strain) rather than the azide. nih.govresearchgate.net Thus, SPAAC and chelation-assisted CuAAC represent two distinct and complementary approaches to achieving bioorthogonal ligation. nih.gov

Applications of Picolyl Azide in Advanced Bioorthogonal Labelling and Conjugation

Protein Functionalization Strategies

The ability to selectively modify proteins has revolutionized our understanding of their roles in cellular processes. Picolyl azide-based methods provide powerful tools for attaching probes, tags, and other functional molecules to proteins with high specificity.

Site-Specific Protein Tagging via Enzyme-Mediated Ligation (e.g., PRIME Technology, Sortagging)

Enzyme-mediated ligation techniques leverage the specificity of enzymes to attach picolyl azide (B81097) to a target protein at a defined location. This approach offers exceptional control over the labeling process.

PRobe Incorporation Mediated by Enzymes (PRIME) is a two-step method for site-specific protein labeling. nih.govnih.gov First, an engineered Escherichia coli lipoic acid ligase (LplA) attaches a picolyl azide derivative to a specific 13-amino-acid recognition sequence, known as the LplA acceptor peptide (LAP), which is genetically fused to the protein of interest. nih.govnih.govresearchgate.net This enzymatic step can be performed on purified proteins or on the surface of living cells. nih.govnih.govresearchgate.net In the second step, the picolyl azide-modified protein is reacted with an alkyne-containing probe via a chelation-assisted CuAAC reaction. nih.govnih.gov The picolyl group's ability to chelate copper enhances the reaction rate, allowing for efficient labeling with low and less toxic concentrations of copper (10–100 μM), making it suitable for live-cell imaging. nih.govnsf.govmit.edu This technology has been successfully used to label cell-surface proteins like cyan fluorescent protein (CFP) and neurexin-1β in HEK cells. nsf.gov

Sortagging is another enzymatic method that utilizes the transpeptidase activity of sortase enzymes. broadpharm.com Sortase A, for instance, recognizes a specific peptide sequence (e.g., LPXTG) on the target protein and cleaves the peptide bond, subsequently ligating a nucleophile, such as a triglycine-modified picolyl azide. broadpharm.comaxispharm.com This results in a protein specifically labeled with picolyl azide at the C-terminus. broadpharm.com The incorporated picolyl azide can then be used for subsequent click chemistry reactions to conjugate various molecules, including polyethylene (B3416737) glycol (PEG), lipids, or other proteins. broadpharm.comaxispharm.com

| Technology | Enzyme | Recognition Sequence | Picolyl Azide Substrate | Key Advantage |

| PRIME | Engineered Lipoic Acid Ligase (LplA) | LplA Acceptor Peptide (LAP) | Picolyl azide derivative | High specificity and efficiency in live cells with low copper concentrations. nih.govnih.govnsf.gov |

| Sortagging | Sortase A | LPXTG | Picolyl Azide-Gly-Gly-Gly | Site-specific C-terminal protein modification. broadpharm.comaxispharm.com |

Genetic Incorporation of Picolyl Azide-Containing Non-Canonical Amino Acids (ncAAs) for Protein Modification

A powerful strategy for introducing picolyl azide into proteins is through the genetic code expansion. researchgate.netfrontiersin.org This technique involves the site-specific incorporation of a non-canonical amino acid (ncAA) containing a picolyl azide moiety into a growing polypeptide chain during translation. nih.govnih.gov This is achieved by using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (UAG), and inserts the picolyl azide-containing ncAA. nih.govresearchgate.net

Researchers have successfully synthesized a picolyl azide-lysine ncAA, termed PazK. nih.govnih.gov PazK can be efficiently incorporated into proteins in mammalian cells using amber suppression. nih.govnih.gov Proteins containing PazK exhibit enhanced reactivity in CuAAC reactions with alkyne-functionalized molecules compared to proteins labeled with non-chelating azides. nih.govresearchgate.net This improved reactivity allows for effective labeling at lower copper concentrations, which is crucial for maintaining cell viability during live-cell imaging experiments. nih.gov

| ncAA | Incorporation Method | Advantage |

| PazK (picolyl azide-lysine) | Amber suppression with orthogonal aaRS/tRNA pair | Enhanced CuAAC reactivity, enabling efficient labeling at low copper concentrations in live cells. nih.govnih.gov |

Post-Translational Modification Studies with Picolyl Azide Probes

Picolyl azide probes are valuable tools for studying post-translational modifications (PTMs), which are crucial for regulating protein function. thermofisher.comnih.gov Bioorthogonal labeling strategies using picolyl azide allow for the detection and characterization of PTMs in complex biological samples. nih.gov

One approach involves metabolically labeling proteins with a bioorthogonal reporter. nih.gov For example, cells can be cultured with an amino acid analog containing an alkyne group, which is incorporated into newly synthesized proteins. google.com These alkyne-modified proteins can then be detected by reacting them with a picolyl azide-functionalized probe, such as a fluorophore or biotin (B1667282), via a CuAAC reaction. google.com The enhanced reactivity of picolyl azide enables sensitive detection even at low probe concentrations. nih.gov This methodology has been applied to study protein glycosylation and fatty acid modifications. thermofisher.com

Nucleic Acid Functionalization (DNA and RNA)

The functionalization of nucleic acids with various labels and tags is essential for studying their biological roles, from gene expression to regulation. Picolyl azide provides a versatile tool for modifying both DNA and RNA with high efficiency and specificity. d-nb.info

Metabolic Labeling of Nucleic Acids

Metabolic labeling is a powerful technique for introducing bioorthogonal handles into nucleic acids within living cells. researchgate.net This is achieved by providing cells with modified nucleoside analogs that are incorporated into newly synthesized DNA or RNA by the cellular machinery. jenabioscience.com For instance, cells can be treated with 5-ethynyl uridine (B1682114) (EU) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which are analogs of uridine and deoxyuridine, respectively. google.comnih.gov These alkyne-containing nucleosides are incorporated into nascent RNA and DNA. google.comnih.gov

The alkyne-labeled nucleic acids can then be visualized or captured by reacting them with a picolyl azide-functionalized probe through a CuAAC reaction. google.com The use of picolyl azide enhances the signal intensity compared to standard azides, allowing for more sensitive detection of nucleic acid synthesis. google.com This method has been used to monitor RNA transcription and DNA replication in various cell types. google.comnih.gov

| Nucleoside Analog | Target Nucleic Acid | Detection Probe | Application |

| 5-Ethynyl Uridine (EU) | RNA | Picolyl azide-fluorophore | Monitoring nascent RNA synthesis. google.comgoogle.com |

| 5-Ethynyl-2'-deoxyuridine (EdU) | DNA | Picolyl azide-fluorophore/biotin | Visualizing and capturing replicating DNA. nih.gov |

Conjugation for Proximity Ligation Assays

Proximity ligation assays (PLA) are highly sensitive methods for detecting biomolecular interactions. nih.govuni-muenchen.de Picolyl azide has been instrumental in the development of novel PLA strategies. In one approach, oligonucleotide probes functionalized with picolyl azide and alkyne groups are designed to hybridize to adjacent sequences on a target nucleic acid. uni-muenchen.de When the probes bind in close proximity, a CuAAC reaction can ligate them together. uni-muenchen.de The resulting ligated product can then be amplified and detected, providing a sensitive readout for the presence of the target nucleic acid. uni-muenchen.de

The enhanced reactivity of picolyl azide is particularly advantageous in this context, as it allows for efficient ligation even at low probe concentrations. uni-muenchen.de Researchers have developed unsymmetrical linkers containing both a picolyl azide and a non-chelating azide, enabling sequential click reactions for the assembly of complex oligonucleotide conjugates for PLA. uni-muenchen.de This strategy has been explored for the detection of specific DNA and RNA sequences. uni-muenchen.deresearchgate.net

Glycoconjugate and Lipid Labeling Methodologies

The intrinsic properties of picolyl azides have made them powerful tools for the sensitive detection and imaging of metabolically labeled glycoconjugates and lipids. The enhanced reaction efficiency is particularly beneficial for tracking these biomolecules, which are often present at low concentrations.

Glycoconjugate Labeling: Picolyl azide derivatives have been successfully used to detect newly synthesized cell-surface glycans in mammalian cells and during the early embryogenesis of zebrafish. mdpi.com In one study, a picolyl azide with an electron-donating group was shown to increase the efficiency of ligand-accelerated CuAAC by 20- to 38-fold in living systems. nih.gov This "supersensitive" chemistry allowed for the detection of nascent cell-surface glycans using metabolic precursor concentrations as low as 1 nM. nih.gov This level of sensitivity enabled the real-time monitoring of dynamic glycan biosynthesis, revealing that it takes approximately 30–45 minutes for a monosaccharide to be metabolized and appear on the cell surface in live mammalian cells. nih.gov Furthermore, researchers have developed reagents that facilitate the one-step functionalization of unprotected oligosaccharides with a picolyl azide group at the anomeric position, preparing them for rapid CuAAC conjugation in live cells. nih.gov

Lipid Labeling: The study of cellular lipids has been greatly advanced by the use of alkyne-tagged lipid analogs that can be visualized after a click reaction with an azide-bearing reporter. Research has shown that incorporating a copper-chelating picolyl moiety into fluorescent or biotin-based azide reporters dramatically increases the sensitivity of alkyne lipid imaging. nih.gov This approach allows for robust detection even at low reporter and copper concentrations. The enhanced signal intensity obtained with picolyl azide reporters makes it possible to visualize various lipid classes with high fidelity. nih.gov The reduced requirement for copper catalyst also enables the co-imaging of alkyne lipids alongside fluorescently tagged proteins, such as EGFP, which are sensitive to higher copper levels. nih.gov

| Lipid Target | Azide Reporter Type | Reporter Concentration | Relative Signal Intensity | Reference |

|---|---|---|---|---|

| Alkyne-Oleate | Standard Azide-Biotin | 10 µM | Low | nih.gov |

| Alkyne-Oleate | Picolyl Azide-Biotin | 2 µM | Significantly Higher than Standard | nih.gov |

| Alkyne-Cholesterol | Standard Azide-Biotin | 10 µM | Low/Negligible | nih.gov |

| Alkyne-Cholesterol | Picolyl Azide-Biotin | 2 µM | Signal Significantly Above Background | nih.gov |

| Propargylcholine | Standard Azide-Biotin | 10 µM | Low/Negligible | nih.gov |

| Propargylcholine | Picolyl Azide-Biotin | 2 µM | Signal Significantly Above Background | nih.gov |

Multi-Component Conjugation Strategies Utilizing Picolyl Azides

The differential reactivity of picolyl azides compared to non-chelating alkyl or aryl azides enables sophisticated multi-component and site-selective conjugation strategies. This chemoselectivity allows for the sequential modification of molecules containing multiple azide groups. rsc.orguni-muenchen.de

Researchers have exploited this reactivity difference to perform selective conjugations on molecules bearing both a picolyl azide and a non-chelating azide. uni-muenchen.de The picolyl azide can be selectively "clicked" to an alkyne-modified molecule, leaving the non-chelating azide available for a subsequent, separate conjugation reaction. uni-muenchen.de This strategy has been applied to the functionalization of oligonucleotides. For instance, unsymmetrical linkers containing one picolyl azide and one or two non-chelating azides have been synthesized and selectively conjugated to alkyne-modified DNA. uni-muenchen.de

In a more complex example, a tetraazide scaffold molecule containing three polyethylene glycol (PEG) azides and one picolyl azide was used for a site-selective, sequential tandem CuAAC reaction. rsc.org When reacting with an alkyne-modified oligonucleotide, the conjugation occurred preferentially at the picolyl azide moiety due to its enhanced reactivity and proximity to the copper coordination site. This was followed by a subsequent triple-click reaction to functionalize the remaining three azide positions in a single pot, demonstrating the utility of picolyl azides as a focal point for complex molecular assembly. rsc.org

Integration into Diverse Biological Systems for Probe Applications

Picolyl azides are exceptionally well-suited for live-cell labeling applications due to their ability to facilitate rapid CuAAC reactions at low, non-toxic copper concentrations. nih.govfrontiersin.org This has enabled the sensitive and specific imaging of various biomolecules directly on and within living cells.

Studies have demonstrated that using a picolyl azide reporter instead of a conventional non-chelating azide can boost the specific signal of protein labeling on the surface of live cells by as much as 25-fold. nih.govnih.gov This enhanced efficiency is critical for detecting low-abundance proteins and for minimizing labeling times to capture dynamic cellular processes. broadpharm.com The combination of a picolyl azide with an improved copper-chelating ligand like BTTAA has been shown to produce optimal cell labeling results. nih.gov

A significant breakthrough has been the genetic encoding of a picolyl azide-containing noncanonical amino acid, paz-lysine (PazK). nih.govresearchgate.netdiva-portal.org This allows for the site-specific incorporation of the highly reactive picolyl azide moiety directly into proteins in mammalian cells via amber suppression. nih.govresearchgate.net Proteins labeled with PazK exhibit markedly improved reactivity with alkyne-bearing probes, enabling efficient labeling at copper concentrations as low as 20-50 µM, a range where conventional azides show little to no reaction. frontiersin.orgnih.gov This genetic incorporation strategy provides a powerful method for creating specific protein conjugates with fluorophores or other functional tags inside the complex environment of a living cell. frontiersin.orgnih.gov

| Genetically Encoded Azide | CuSO₄ Concentration | Relative Fluorescence Signal | Reference |

|---|---|---|---|

| AzeoK (non-chelating) | 50 µM | Detectable | frontiersin.orgnih.gov |

| PazK (picolyl azide) | 50 µM | Strong | frontiersin.orgnih.gov |

| AzeoK (non-chelating) | 20 µM | Barely Detectable | frontiersin.orgnih.gov |

| PazK (picolyl azide) | 20 µM | Strong | frontiersin.orgnih.gov |

| AzeoK (non-chelating) | 5 µM | Undetectable | frontiersin.orgnih.gov |

| PazK (picolyl azide) | 5 µM | Weak but Detectable | frontiersin.orgnih.gov |

The precise delivery of molecular probes to subcellular compartments is crucial for studying organelle-specific functions and dynamics. Picolyl azide chemistry has been integrated into the design of sophisticated, organelle-targeted probes, enabling the study of biological processes with high spatiotemporal resolution. pnas.org

A notable application is the development of lysosome-targeted multifunctional lipid probes. pnas.org In this work, researchers synthesized photo-caged lipid analogs (sphingosine and cholesterol) that incorporated a lysosome-targeting motif, a photo-crosslinkable group, and a clickable alkyne handle. pnas.orgbiorxiv.org These probes accumulate within the lysosomes in an inactive, "caged" state. A flash of light releases the active lipid, initiating a tightly controlled pulse-chase experiment. After a set time, the lipid's interactions can be captured by photo-crosslinking. The cells are then fixed, and the lipid's location is visualized by clicking an AlexaFluor-picolyl azide to the alkyne handle. pnas.org This elegant design, leveraging the efficient and biocompatible nature of the picolyl azide click reaction, enabled the tracking of lipid egress from the lysosome and the identification of novel protein interactors, such as the sterol transporter NPC1's interaction with sphingosine. pnas.org This approach demonstrates how picolyl azides can serve as a critical component in complex probe designs for interrogating the biology of specific organelles. pnas.orgbiorxiv.org

Emerging Research Areas and Advanced Applications

Development of Picolyl Azide-Based Imaging Probes

The development of sophisticated imaging probes is a cornerstone of modern biological research, enabling the visualization of complex processes within living systems. Picolyl azide (B81097) has emerged as a critical tool in this field, primarily due to its ability to accelerate CuAAC reactions. nih.gov This "chelation-assisted" click chemistry allows for the rapid and efficient labeling of alkyne-modified biomolecules with reporter tags, such as fluorophores. nih.govgoogle.com The internal copper-chelating motif of picolyl azide raises the effective concentration of the Cu(I) catalyst at the reaction site, dramatically increasing the reaction rate without needing high, potentially toxic, concentrations of the azide reagent or copper. broadpharm.com This feature is particularly advantageous for detecting low-abundance biological targets. broadpharm.com

Researchers have successfully developed protocols for imaging alkyne-modified lipids and proteins by leveraging picolyl azide-based reporters. researchgate.net The implementation of a picolyl moiety into fluorescent or biotin-based azide reagents has been shown to strongly increase the sensitivity of imaging routines. researchgate.net This enhanced reactivity also permits the use of lower copper catalyst concentrations, which is crucial for preserving the fluorescence of sensitive proteins like EGFP during co-imaging experiments. researchgate.net Proximity ligation assays (PLA), powerful tools for the sensitive detection of proteins, have also been advanced using picolyl azide's unique reactivity to conjugate oligonucleotide probes. uni-muenchen.de

A significant advancement in cellular imaging involves the conjugation of picolyl azide to bright, photostable fluorescent dyes. The resulting fluorescent derivatives offer a superior signal-to-noise ratio in imaging experiments compared to their non-chelating alkyl azide counterparts. nih.gov The accelerated reaction kinetics allow for more efficient labeling, leading to a stronger signal from the target biomolecule relative to background fluorescence. nih.govgoogle.com

Studies have demonstrated this enhancement across various applications. For instance, when detecting metabolically labeled RNAs and proteins in fixed cells, an Alexa Fluor 647-picolyl azide conjugate provided a 1.8 to 2.7-fold improvement in signal-to-noise ratio compared to an Alexa Fluor 647-alkyl azide. nih.gov In live-cell imaging, the use of picolyl azide increased the specific protein signal by as much as 25-fold over conventional azides. nih.gov A two-step labeling procedure, involving an alkyne-modified inhibitor for KRAS G12C followed by reaction with picolyl azide Alexa Fluor 647, has been successfully used to image the mutant protein directly in cells, overcoming challenges of non-specific staining seen with pre-labeled fluorescent drugs. nih.gov

A variety of fluorescent dyes have been successfully conjugated to picolyl azide to create these high-performance probes.

| Fluorophore Class | Specific Dye Examples | Application Context | Source(s) |

| Alexa Fluor | Alexa Fluor 647 | Metabolic labeling of proteins/RNA, specific protein imaging | nih.govnih.gov |

| CF® Dyes | CF®488A, CF®568, CF®594, CF®640R, CF®647 | General fluorescent labeling of alkyne-containing biomolecules | biotium.com |

| BODIPY Dyes | BODIPY FL, BODIPY TMR | Biochemical binding screens for KRAS G12C | nih.gov |

| PB Dyes | PB (Pacific Blue™) | Fluorescent agent with excitation/emission at 416/451 nm | broadpharm.com |

These fluorescent picolyl azide derivatives are instrumental where a significant increase in signal intensity is desired, especially for detecting low-abundance targets or in copper-sensitive systems like live-cell imaging. broadpharm.combiotium.com

Beyond fluorescence imaging, picolyl azide is integral to the development of novel spectroscopic probes for studying the ultrafast dynamics of enzyme active sites. acs.orgnih.gov A key example is the synthesis of 3-Picolyl Azide Adenine Dinucleotide (PAAD+), an analog of the cofactor NAD+. acs.orgnih.gov This probe was specifically designed for two-dimensional infrared (2D-IR) spectroscopy, a technique capable of measuring molecular motions on femtosecond to picosecond timescales. researchgate.net

The azide group on the picolyl moiety of PAAD+ has a strong, isolated infrared absorption band (~2119 cm⁻¹) that is sensitive to its local environment. nih.gov This makes it an ideal vibrational reporter. chemrxiv.org When PAAD+ binds to an enzyme like formate (B1220265) dehydrogenase (FDH), the dynamics of the azide's vibrational frequency reflect the fluctuations within the enzyme's active site. acs.orgnih.gov

Key findings from 2D-IR studies using PAAD+ include:

High Molar Absorptivity: The picolyl azide group gives PAAD+ a high molar extinction coefficient, making it a highly sensitive probe suitable for enzymatic studies. nih.gov

Environmental Sensitivity: In aqueous solution, the PAAD+ spectrum shows rapid fluctuations (spectral diffusion) within hundreds of femtoseconds, consistent with the dynamics of water's hydrogen bond network. nih.gov

Enzyme-Bound Dynamics: When bound to the FDH enzyme, PAAD+ exhibits much slower picosecond fluctuations, providing a direct window into the dynamics of the protein's active site environment. acs.orgresearchgate.net

These results establish PAAD+ as a powerful tool for investigating the functionally relevant, rapid dynamics of a wide range of NAD-dependent enzymes without significantly altering their natural behavior. nih.gov

| Probe | Spectroscopic Technique | System Studied | Key Finding | Source(s) |

| 3-Picolyl Azide Adenine Dinucleotide (PAAD+) | 2D Infrared (2D-IR) Spectroscopy | Formate Dehydrogenase (FDH) | Probe is sensitive to picosecond fluctuations in the enzyme active site. | acs.orgnih.govnih.gov |

Fluorescent Picolyl Azide Derivatives for Enhanced Signal-to-Noise Ratio

Picolyl Azide in the Synthesis of Advanced Materials

The same efficient and biocompatible click chemistry that makes picolyl azide a superior imaging reagent also positions it as a valuable tool in materials science. Its ability to forge stable triazole linkages under mild conditions is ideal for constructing complex, functional materials from molecular building blocks.

Picolyl azide facilitates the conjugation of synthetic polymers with biological macromolecules, leading to the creation of advanced hybrid materials. The CuAAC reaction, accelerated by the picolyl group, is a highly specific and efficient method for linking polymers to peptides, proteins, or oligonucleotides. rsc.orgacs.org

This methodology has been applied to:

Peptide-Oligonucleotide Conjugates (POCs): CuAAC is a convenient method for preparing POCs, which can have improved biological functions. rsc.org The enhanced reactivity of picolyl azide is particularly useful for improving conjugation efficiency in these complex syntheses. rsc.org

Glycoprotein Synthesis: Picolyl azide derivatives have been used to attach diverse oligosaccharides to peptides, enabling the synthesis and detection of glycoproteins on cell surfaces. rsc.org

Polymer-Drug Conjugates: In the synthesis of conjugates like those involving oxytocin, polymers can be modified with functionalities that react with picolyl azide-bearing molecules, demonstrating the modularity of this approach. rsc.org

The development of genetically encoded picolyl azide—in the form of picolyl azide-lysine (PazK)—further expands these possibilities. frontiersin.orgnih.gov It allows for the site-specific incorporation of the highly reactive picolyl azide handle directly into proteins during ribosomal synthesis, providing a precise point for subsequent polymer conjugation via click chemistry. frontiersin.orgnih.gov

The performance of biosensors is critically dependent on the effective immobilization of biological probes (e.g., antibodies, aptamers, DNA) onto a sensor surface. numberanalytics.commdpi.com Picolyl azide plays a key role in modern surface functionalization strategies by enabling robust and oriented probe attachment via click chemistry. mdpi.com

The process typically involves modifying a sensor surface (e.g., gold, carbon, or polymer films) with alkyne groups. mdpi.com Picolyl azide-tagged biomolecules can then be "clicked" onto this surface. The high efficiency of the picolyl azide reaction ensures a high density of probe immobilization, which is crucial for enhancing sensor sensitivity. numberanalytics.commdpi.com This method is superior to traditional physical adsorption or other chemical coupling techniques because it preserves the biological activity of the probe and provides better control over its orientation. mdpi.com

Applications include:

Aptasensors: Carbon electrodes coated with gold nanoparticles have been modified with azide-terminated self-assembled monolayers. Alkyne-modified aptamers are then attached via click chemistry to detect targets like lysozyme. mdpi.com Using picolyl azide in such a system would enhance the efficiency of this crucial step.

Multiplexed Biosensing: Surfaces can be patterned with different alkyne-modified molecules, allowing for the spatially controlled immobilization of various picolyl azide-tagged probes for the simultaneous detection of multiple analytes. numberanalytics.com

Nanoparticle Functionalization: The surfaces of nanoparticles used as signal enhancers in biosensors can be functionalized using picolyl azide chemistry to attach detection molecules. mdpi.comnih.gov

Polymer and Biopolymer Conjugation for Novel Material Development

Catalytic Applications Beyond CuAAC (e.g., Organometallic Chemistry, Transition Metal Complexes with Picolyl Ligands)

While picolyl azide is famous for its role in CuAAC, its constituent parts—the picolyl group and the azide—have distinct reactivities that are being explored in organometallic chemistry and catalysis.

The "click" product derived from picolyl azide is a 1-(picolyl)-1,2,3-triazole. This molecule is an excellent N^N bidentate ligand, capable of forming stable chelate complexes with a variety of transition metals, including platinum(II), palladium(II), copper(II), ruthenium(II), and silver(I). capes.gov.brnih.gov The triazole ring, formed via the click reaction, coordinates to the metal center, assisted by the pendant picolyl group. capes.gov.br These complexes are themselves subjects of catalytic study. For example, complexes of di(2-picolyl)amine (a related structure) with zinc, copper, and palladium have been used to catalyze Henry, aldol, and Heck reactions, respectively. polimi.it

More uniquely, the azide group of picolyl azide can react directly with transition metal centers in transformations that are entirely separate from cycloaddition. A notable example is the reaction of 2-picolyl azide with a platinum(II) complex, cis-[PtCl₂(DMSO)₂]. acs.org In this reaction, the azide coordinates to the platinum, which then mediates the liberation of dinitrogen (N₂). This process is proposed to proceed through a highly reactive intermediate containing a platinum-nitrogen double bond (a nitrene complex), which ultimately rearranges to form a stable diimino platinum(II) complex. acs.org This demonstrates a pathway for picolyl azide to serve as a precursor to novel organometallic species and catalytic cycles involving nitrogen-atom transfer.

| Reactant(s) | Metal | Product Type | Application/Significance | Source(s) |

| 1-(2-picolyl)-4-phenyl-1,2,3-triazole (from picolyl azide + alkyne) | Pt(II), Pd(II), Cu(II), Ru(II) | Stable chelate complexes | Formation of new organometallic structures with potential catalytic activity. | capes.gov.br |

| 2-Picolyl azide + cis-[PtCl₂(DMSO)₂] | Pt(II) | Diimino complex | Dinitrogen liberation via a putative Pt=N intermediate; a reaction pathway beyond CuAAC. | acs.org |

| Di(2-picolyl)amine derivatives + triazoles | Zn, Cu, Pd | Catalytic complexes | Catalysis of C-C bond forming reactions (Henry, aldol, Heck). | polimi.it |

Orthogonal Reactivity and Selective Conjugation with Multi-Azide Compounds

Orthogonal reactivity refers to the ability to perform a specific chemical reaction in the presence of other reactive functional groups without any cross-reactivity. nih.gov This concept is fundamental in complex chemical synthesis and bioconjugation, where the selective modification of one site on a molecule is required without affecting other parts. In the context of multi-azide compounds, orthogonality allows for the stepwise conjugation of different molecules to a scaffold containing multiple azide groups. The unique properties of PB Picolyl Azide make it a valuable tool for achieving such selectivity.

The primary mechanism enabling the orthogonal reactivity of this compound is chelation-assisted copper-catalyzed azide-alkyne cycloaddition (CuAAC). The picolyl group, containing a pyridine (B92270) ring, acts as a bidentate chelating ligand for the copper(I) catalyst. nih.govinterchim.fr This chelation increases the effective concentration of the copper catalyst at the azide reaction site, significantly accelerating the rate of the CuAAC reaction. interchim.frrsc.org This enhanced reactivity allows for selective conjugation under conditions where other, less reactive azides, such as standard alkyl or aryl azides, remain largely unreactive. rsc.org

Detailed Research Findings

Research has demonstrated that the rate enhancement provided by the picolyl group is substantial. Studies have shown that using a picolyl azide can lead to a 25-fold increase in the rate of specific labeling compared to conventional non-chelating azides, particularly at low and more biocompatible copper concentrations (10–100 μM). nih.gov Some reports indicate that this can lead to a signal intensity increase of up to 40-fold in labeling experiments, allowing for a significant reduction in the required copper catalyst concentration. interchim.fr

The ability to genetically encode a picolyl azide moiety into proteins in living cells, in the form of picolyl azide-lysine (PazK), further underscores its utility. frontiersin.org Proteins labeled with PazK exhibit improved reactivity with alkyne-bearing probes, enabling efficient CuAAC on live cells at copper concentrations as low as 40 µM, a level at which toxicity is minimized. frontiersin.org

Mechanistic studies propose that the reaction acceleration involves the formation of a key mixed-valence dicopper complex. rsc.org This complex consists of a copper acetylide and an azide-chelating copper center, which positions the azide and alkyne groups in close proximity, thereby facilitating the cycloaddition reaction. rsc.org This inherent reactivity difference between picolyl azides and other azides (e.g., alkyl, aryl, or sulfonyl azides) is the foundation for their use in orthogonal conjugation strategies. rsc.org For instance, the strong electron-withdrawing nature of a sulfonyl group makes a sulfonyl azide highly reactive in different pathways, creating another level of orthogonality. rsc.org Similarly, the electronic properties and steric hindrance of aryl azides can be tuned to modulate their reactivity relative to a picolyl azide on the same molecule. rsc.org

This strategy allows for the design of multi-azide scaffolds where one picolyl azide can be selectively addressed with an alkyne partner using a low concentration of a copper catalyst. Subsequently, the remaining azide groups can be conjugated in a separate step, potentially under different catalytic conditions or using a different bioorthogonal reaction altogether, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com

The tables below summarize the comparative reactivity of different azide types and provide a conceptual illustration of a selective conjugation experiment.

Table 1: Comparative Reactivity of Common Azide Types in CuAAC

| Azide Type | Key Structural Feature | Reactivity Principle | Relative CuAAC Rate |

| This compound | Pyridine ring adjacent to the azide | Intramolecular chelation of copper catalyst | Very High |

| Alkyl Azide | Azide attached to an sp³ carbon | Standard electronic profile, no chelation | Moderate |

| Aryl Azide | Azide attached to an aromatic ring | Reactivity influenced by electron-donating/withdrawing groups on the ring | Variable (Generally lower than alkyl) |

| Sulfonyl Azide | Azide attached to a sulfonyl group (SO₂) | Highly electrophilic azide due to the strongly electron-withdrawing sulfonyl group | High (but can lead to different products) rsc.org |

Table 2: Illustrative Example of Orthogonal Reaction with a Di-Azide Compound

This table outlines a conceptual two-step reaction on a hypothetical molecule containing both a picolyl azide and a standard alkyl azide, demonstrating selective conjugation.

| Step | Target Azide | Reagents & Conditions | Expected Outcome |

| 1 | Picolyl Azide | Alkyne-Probe 1, Low concentration Cu(I) catalyst (e.g., 50 µM CuSO₄), mild reducing agent, aqueous buffer, room temperature. | Selective formation of a triazole at the picolyl azide position. The alkyl azide remains largely unreacted due to the low catalyst concentration. |

| 2 | Alkyl Azide | Alkyne-Probe 2, Higher concentration Cu(I) catalyst or alternative reaction (e.g., DBCO-Probe 2 for SPAAC). | Conjugation at the alkyl azide position, resulting in a dually-functionalized molecule. |

Computational and Theoretical Studies on Picolyl Azide Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure and reactivity of molecules like picolyl azide (B81097). DFT calculations allow for the optimization of molecular geometries and the exploration of potential energy surfaces, providing insights into reaction pathways and transition states. mdpi.comfrontiersin.org

Studies employing DFT can elucidate the distribution of electron density within the picolyl azide molecule, identifying regions that are electron-rich or electron-poor. This information is crucial for understanding its reactivity towards various reaction partners. For instance, the nitrogen atoms of the azide group and the pyridine (B92270) ring are key sites for coordination and reaction. DFT calculations can quantify the partial charges on these atoms and the energies of the frontier molecular orbitals (HOMO and LUMO), which are central to predicting reactivity. researchgate.net The energy gap between the HOMO and LUMO is a particularly important parameter, as a smaller gap often correlates with higher reactivity. rsc.org

Furthermore, DFT has been instrumental in investigating the mechanism of reactions involving picolyl azides, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org These calculations can model the step-by-step process of the reaction, including the formation of intermediates and the energies of transition states, to reveal the lowest-energy pathway. acs.orgmdpi.com For example, DFT studies can help to understand how the picolyl group's chelating ability influences the reaction rate and regioselectivity by stabilizing copper intermediates. mdpi.com

Recent research has also utilized time-dependent DFT (TD-DFT) to investigate the excited-state properties of azide-containing molecules, which is relevant for understanding their photochemical behavior. diva-portal.orgresearchgate.net Although not focused specifically on PB Picolyl Azide, these studies provide a framework for how such investigations could predict the outcomes of photochemical reactions involving this compound. diva-portal.org

Table 1: Representative DFT-Calculated Properties of Azide Systems

| Property | Description | Typical Application for Picolyl Azide |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths and angles for the ground electronic state. |

| Partial Atomic Charges | The distribution of electron density among the atoms. | Identifies nucleophilic and electrophilic centers. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | Predicts sites of reaction and electronic transitions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and stability. |

| Transition State Energies | The energy of the highest point along a reaction coordinate. | Determines the activation energy and rate of a reaction. |

This table is a generalized representation based on typical DFT studies of azide-containing molecules and does not represent specific calculated values for this compound without direct literature sources.

Molecular Dynamics Simulations of Picolyl Azide Interactions in Complex Media

While DFT provides a static picture of electronic structure and reactivity, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave over time, particularly in complex environments such as solutions or biological systems. 3ds.comnih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how systems evolve. 3ds.com

For picolyl azide, MD simulations can be used to study its interactions with solvent molecules, ions, and biomolecules. 3ds.comnih.gov This is particularly important for understanding its behavior in the context of bioconjugation reactions, where it might interact with proteins or other cellular components. nih.gov The simulations can reveal preferred binding orientations, the role of solvent in mediating interactions, and the conformational changes that may occur upon binding. biorxiv.org

One of the key applications of MD is in the calculation of free energies of binding. nih.govpeerj.com By simulating the picolyl azide molecule both in solution and in complex with a target molecule, methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding affinity. nih.govpeerj.com This information is invaluable for predicting the strength of interactions and for designing molecules with improved binding properties.

Furthermore, MD simulations can provide insights into the dynamics of the picolyl azide molecule itself, such as the flexibility of the picolyl linker and the rotational freedom of the azide group. These dynamic properties can influence its reactivity and ability to adopt the correct orientation for a reaction to occur. In the context of enzyme-mediated processes, MD can shed light on how the enzyme's active site accommodates the picolyl azide substrate. acs.org

Modeling of Copper-Picolyl Azide Coordination Complexes

The enhanced reactivity of picolyl azide in CuAAC reactions is attributed to the formation of copper-picolyl azide coordination complexes. mdpi.com Computational modeling plays a crucial role in understanding the structure and properties of these transient species. DFT calculations are particularly powerful for this purpose, allowing for the detailed investigation of the geometry and electronic structure of these complexes. researchgate.netat.ua

Modeling studies have shown that the picolyl group acts as a chelating ligand, binding to the copper ion through both the pyridine nitrogen and one of the nitrogen atoms of the azide group. mdpi.com This chelation stabilizes the copper catalyst and pre-organizes the azide for the reaction, which is believed to be a key factor in the rate enhancement observed for picolyl azides compared to non-chelating azides. mdpi.commdpi.com

Computational models can predict the preferred coordination geometry around the copper center, which can vary depending on the oxidation state of the copper and the presence of other ligands. rsc.orgresearchgate.net For instance, the geometry can be tetrahedral, square planar, or distorted square pyramidal. researchgate.net These models also provide insights into the nature of the bonding between the copper and the picolyl azide ligand, including the degree of covalent and electrostatic contributions. rsc.org

By calculating the energies of different possible coordination complexes and reaction intermediates, these models help to build a comprehensive picture of the catalytic cycle of the CuAAC reaction. acs.orgmdpi.com This understanding is essential for the rational design of new and improved catalysts and chelating azides for a variety of applications. acs.org

Table 2: Key Features of Modeled Copper-Picolyl Azide Complexes

| Feature | Description | Significance |

| Chelation | The picolyl group binds to the copper ion at two points (pyridine and azide nitrogens). | Stabilizes the copper catalyst and enhances reaction rates. mdpi.com |

| Coordination Geometry | The spatial arrangement of ligands around the central copper ion. | Influences the reactivity and accessibility of the catalytic center. researchgate.net |

| Electronic Structure | The distribution of electrons and orbital energies within the complex. | Determines the nature of bonding and the catalytic activity. rsc.org |

| Intermediate Stability | The relative energies of different species along the reaction pathway. | Helps to elucidate the reaction mechanism and identify rate-limiting steps. mdpi.com |

This table is based on general findings from computational studies of copper-azide complexes and highlights the expected features for picolyl azide systems.

Prediction of Reactivity and Selectivity in Novel Picolyl Azide Reactions

A significant advantage of computational chemistry is its ability to predict the outcome of reactions before they are carried out in the laboratory. mdpi.com This predictive power is particularly valuable for exploring the potential of picolyl azide in novel chemical transformations. By modeling the reactants, products, and transition states of a proposed reaction, it is possible to predict its feasibility, reactivity, and selectivity. mdpi.com

For example, DFT calculations can be used to compare the activation energies of different possible reaction pathways, allowing for the prediction of which product is likely to be formed preferentially. mdpi.com This is crucial for predicting the regioselectivity and stereoselectivity of a reaction. In the context of picolyl azide, this could involve predicting the regioselectivity of its cycloaddition with unsymmetrical alkynes or its reactivity towards different types of electrophiles or nucleophiles.

Conceptual DFT, which uses reactivity indices derived from the electron density, can also be employed to predict reaction sites. mdpi.com Indices such as the Fukui function and local softness can identify the most nucleophilic and electrophilic atoms in the picolyl azide molecule and its potential reaction partners, providing a qualitative prediction of how they will interact. mdpi.com

Moreover, computational models can be used to design novel picolyl azide derivatives with tailored reactivity. By systematically modifying the structure of the picolyl azide—for instance, by introducing electron-donating or electron-withdrawing groups on the pyridine ring—and then calculating the effect of these modifications on its electronic properties and reactivity, it is possible to identify promising candidates for synthesis and experimental testing. This in silico design process can significantly accelerate the discovery of new reagents and reactions.

Future Directions and Challenges in Picolyl Azide Research

Development of Next-Generation Picolyl Azide (B81097) Analogs with Enhanced Reactivity and Specificity

A significant area of research focuses on creating new picolyl azide analogs that overcome the limitations of early versions. The original picolyl azide structure contains an incomplete copper-chelating motif, which often requires an external copper ligand like THPTA to achieve substantial rate enhancement. 2bscientific.com Future developments are centered on creating molecules with inherent catalytic capabilities and improved reaction kinetics, even at low, biocompatible copper concentrations.

Key research findings indicate that modifying the picolyl azide structure can lead to significant improvements. Scientists have synthesized and evaluated picolyl azide analogues with electron-donating groups on the pyridine (B92270) ring, which were found to boost the efficiency of ligand-accelerated CuAAC by up to 38-fold in living systems. acs.org This demonstrated that fine-tuning the electronic properties of the azide probe is a viable strategy for enhancing reactivity. Another approach involves creating azides with more robust, built-in chelating systems. These "next-generation" probes, sometimes termed "Azides Plus," feature a complete copper-chelating system within their structure, making them both a reactant and a catalyst in the CuAAC reaction. 2bscientific.com This design leads to much faster kinetics compared to conventional azides. 2bscientific.com For instance, bis(triazole) azides have been shown to outperform picolyl azides, exhibiting excellent biocompatibility and self-catalytic activity in living cells. researchgate.net

One of the most transformative advances is the creation of genetically encodable picolyl azide analogs. Researchers have successfully synthesized and incorporated a noncanonical amino acid, picolyl azide-lysine (PazK), into proteins in mammalian cells using amber suppression. frontiersin.orgnih.govdiva-portal.orgnih.gov Proteins labeled with PazK show markedly improved reactivity with alkyne reagents in CuAAC, allowing for efficient labeling at copper concentrations as low as 40 µM, a level where no toxicity was observed. frontiersin.orgnih.govescholarship.org This breakthrough allows the picolyl azide moiety to be incorporated site-specifically during protein translation, offering unparalleled precision for studying protein function. frontiersin.orgnih.gov

| Feature | First-Generation Picolyl Azides | Next-Generation Analogs (e.g., PazK, Bis-triazole azides) |

| Chelating Motif | Incomplete, often requires external ligands (e.g., THPTA). 2bscientific.com | Complete or enhanced internal chelating systems. 2bscientific.comresearchgate.net |

| Reactivity | Moderate, significantly improved with co-ligands. 2bscientific.com | High, functions as both reactant and catalyst, reducing need for external ligands. 2bscientific.comacs.org |

| Specificity | High bioorthogonality. | High bioorthogonality with potential for chemoselective reactions in multifunctional molecules. uni-muenchen.deresearchgate.net |

| Biocompatibility | Requires careful optimization of copper and ligand concentrations to minimize toxicity. uni-muenchen.de | Enhanced, allows for efficient reactions at very low and less toxic copper concentrations. frontiersin.orgescholarship.org |

| Incorporation | Used as small molecule probes for labeling biomolecules post-biosynthesis. mdpi.com | Can be genetically encoded as noncanonical amino acids (e.g., PazK) for site-specific incorporation. frontiersin.orgnih.govnih.gov |

Advancements in High-Throughput Screening and Combinatorial Chemistry Using Picolyl Azides

High-throughput screening (HTS) and combinatorial chemistry are essential for drug discovery and identifying novel molecular probes. The robustness, speed, and sensitivity of the underlying chemical reactions are critical for the success of these large-scale experiments. Picolyl azides are becoming increasingly valuable in this context because their enhanced reactivity allows for faster and more sensitive detection, which is ideal for HTS formats. thermofisher.cominterchim.fr

The use of picolyl azides can significantly improve the signal-to-noise ratio in screening assays, which is particularly important for detecting low-abundance targets. interchim.fr Commercial suppliers now offer a range of fluorescent dyes conjugated to picolyl azides, recommending them for HTS applications. baseclick.eu In the field of chemical proteomics, picolyl azides are used to enrich and identify protein targets. For example, biotin (B1667282) picolyl azide was used in a CuAAC reaction step within a photoaffinity-based chemical proteomics workflow to pull down probe-engaged targets from cell lysates for mass spectrometry analysis. acs.org

Furthermore, the principles of click chemistry, including the CuAAC reaction, are applied to generate large combinatorial libraries of compounds for screening. uni-muenchen.de The efficiency and selectivity of picolyl azide reactions are advantageous for reliably producing diverse sets of molecules. However, a significant challenge for the industrial-scale use of complex molecules in HTS is scalable synthesis. Overcoming challenges in the synthesis and purification of starting materials is essential for making these advanced reagents economically viable for large-scale screening campaigns. huarenscience.com

Exploration of Picolyl Azide Utility in New Chemical Biology Paradigms

Beyond improving existing methods, researchers are exploring entirely new ways to apply picolyl azide chemistry to solve biological problems. These emerging paradigms are pushing the boundaries of what can be studied in living systems.

One such paradigm is the enzyme-mediated installation of probes. The Ting group developed a method called PRIME (probe incorporation mediated by enzymes), where an engineered lipoic acid ligase mutant recognizes a specific peptide tag fused to a protein of interest and attaches a picolyl azide substrate to it on live cells. nsf.govgoogle.com This targeted ligation, followed by a chelation-assisted CuAAC reaction, enabled site-specific protein labeling with a 25-fold enhancement in signal compared to non-chelating azides. nsf.govnih.gov

Another powerful new direction is the development of signal amplification strategies. One method, termed "Click-based amplification," uses streptavidin-picolyl azide conjugates as amplifiers. yulonglilab.org In this system, the high density of picolyl azide groups on the streptavidin scaffold leads to a much higher click conversion efficiency, resulting in significant signal amplification for fluorescence imaging and a higher signal-to-noise ratio compared to traditional methods. yulonglilab.org

The utility of picolyl azide is also expanding into biophysics. A novel NAD+ analog, 3-Picolyl Azide Adenine Dinucleotide (PAAD+), was developed as a spectroscopic probe to study fast enzyme dynamics. nih.gov The azide group on this molecule has an isolated infrared transition, making it suitable for tracking femtosecond to picosecond fluctuations in the enzyme active site using 2D IR spectroscopy. nih.gov This represents a novel application of picolyl azide chemistry beyond simple conjugation. Finally, the enhanced kinetics afforded by picolyl azide derivatives are enabling the study of highly dynamic biological processes, such as tracking glycan biosynthesis in vivo on a time scale of minutes, offering unprecedented temporal resolution. acs.org

Q & A

Q. What are the key synthetic routes for preparing PB Picolyl Azide, and how do reaction conditions influence yield and purity?

this compound is synthesized via esterification or Mitsunobu reactions of picolyl alcohols, followed by azide substitution. Critical parameters include temperature (20–25°C for Mitsunobu reactions), stoichiometry of reagents (e.g., DIAD/PPh3), and purification via column chromatography to achieve ≥95% purity. Regional isomerism (e.g., 2,4- vs. 2,5-picolyl azides) significantly impacts reactivity, with 2,4-isomers requiring additional esterification steps .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms azide (-N3) integration and pyridine ring protons (δ 7.5–8.5 ppm).

- FT-IR : Identifies azide stretches (~2100 cm<sup>-1</sup>) and ester carbonyls (~1720 cm<sup>-1</sup>).

- HPLC-MS : Validates molecular weight (M.W. 444.35) and purity. For regiochemical analysis, NOESY or COSY NMR resolves spatial proximity of substituents .

Q. How is this compound applied in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

this compound serves as a chelation-assisted (ca-CuAAC) component, where the pyridine nitrogen coordinates Cu(I), accelerating triazole formation. Applications include:

- Functionalizing peptides/polymers via solid-phase synthesis.

- Crosslinking star-shaped polyisobutylene (PIB) for self-healing materials. Reaction efficiency (>95% conversion) depends on catalyst type (homogeneous vs. graphene-supported Cu(I)) and azide/alkyne stoichiometry .

Advanced Research Questions

Q. How do regiochemical differences (e.g., 2,4- vs. 2,5-picolyl azides) affect CuAAC kinetics and product regioselectivity?

- Kinetics : 2,4-Picolyl azides exhibit faster crosslinking rates (measured via rheology) due to reduced steric hindrance.

- Regioselectivity : 2,5-isomers favor 1,4-triazole formation, while 2,4-isomers show mixed regiochemistry. In situ NMR monitoring (e.g., <sup>1</sup>H NMR in DMSO-d6) tracks reaction progress and intermediate stability .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

Discrepancies arise from:

- Catalyst heterogeneity : Graphene-supported Cu(I) (e.g., Cu-TRGO) improves recyclability but reduces mobility vs. homogeneous catalysts.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance azide solubility but may deactivate Cu(I). Resolution : Standardize reaction conditions (e.g., 25°C, 1:1 azide:alkyne ratio) and use DSC to compare activation energies across systems .

Q. How can researchers optimize this compound for stress-sensing materials with autonomous self-healing (SH) properties?

- Design : Attach this compound to telechelic PIBs via ester linkages.

- Performance metrics :

- Rheological recovery (>80% modulus after scratching).

- Fluorescence quenching upon triazole formation (λex = 365 nm).

- Limitations : Slow crosslinking above 60°C requires co-catalysts (e.g., N-heterocyclic carbenes) .

Methodological Considerations

Q. What controls are essential when evaluating this compound stability in long-term storage?

- Degradation pathways : Hydrolysis of ester linkages (monitor via HPLC).

- Controls :

- Store at -20°C under argon with desiccants.

- Regular FT-IR checks for azide integrity.

Q. How should researchers statistically analyze discrepancies in triazole yields across replicate CuAAC experiments?

Featured Recommendations